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Compound of Interest

Compound Name: Cbz-NH-PEG2-CH2COOH

Cat. No.: B060985

Technical Guide: Chz-NH-PEG2-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cbz-NH-PEG2-CH2COOH, a
heterobifunctional linker molecule. It is designed to be a comprehensive resource for
researchers and professionals in the fields of chemistry, biochemistry, and drug development,
with a particular focus on its application in bioconjugation and the synthesis of Proteolysis
Targeting Chimeras (PROTACS).

Core Compound Data

Chz-NH-PEG2-CH2COOH is a valuable building block in chemical biology and drug discovery.
It features a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid, separated by
a two-unit polyethylene glycol (PEG) spacer. This structure allows for sequential and specific
conjugation to two different molecules.
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Property Value Reference
CAS Number 165454-06-8
Molecular Formula C14H19NO6
Molecular Weight 297.3 g/mol
White to off-white solid or
Appearance . .
viscous olil
Purity Typically =295%
- Soluble in DMSO, DMF, and
Solubility )
other polar organic solvents
Store at -20°C for long-term
storage, protected from light
Storage

and moisture. For short-term

use, 0-4°C is acceptable.

Chemical Structure and Functionality

The key to the utility of Cbz-NH-PEG2-CH2COOH lies in its bifunctional nature, which is
enabled by an orthogonal protection strategy.

o Carboxylic Acid (-COOH): This functional group serves as a reactive handle for conjugation
to primary amines on biomolecules (e.g., proteins, peptides) or synthetic molecules. This
reaction, typically facilitated by carbodiimide activators, forms a stable amide bond.

e Cbz-Protected Amine (-NH-Cbz): The amine group is protected by a carboxybenzyl (Cbz)
group. This protecting group is stable under the conditions required for the carboxylic acid
coupling. It can be selectively removed later, most commonly through catalytic
hydrogenolysis, to reveal a primary amine. This newly exposed amine is then available for a
second conjugation reaction.

o PEG Spacer (-PEG2-): The two-unit polyethylene glycol chain acts as a hydrophilic spacer.
The inclusion of a PEG linker can enhance the solubility and permeability of the resulting
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conjugate, which is particularly advantageous in the development of large molecules like
PROTACS.

Experimental Protocols

The following protocols are generalized procedures for the use of Cbz-NH-PEG2-CH2COOH
and similar heterobifunctional linkers. Optimization may be required for specific applications.

Amide Coupling via the Carboxylic Acid Group

This protocol describes the coupling of the carboxylic acid moiety of Cbz-NH-PEG2-CH2COOH
to a molecule containing a primary amine (Amine-R?).

Materials:
e Cbhz-NH-PEG2-CH2COOH
e Amine-R? (the molecule to be conjugated)

e Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

o Base: DIPEA (N,N-Diisopropylethylamine)

e Solvent: Anhydrous DMF (N,N-Dimethylformamide)

e Washing solvents: DCM (Dichloromethane), Isopropanol
Procedure:

e Activation: In a reaction vessel, dissolve Cbz-NH-PEG2-CH2COOH (1.2 equivalents), HBTU
(1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

e Add DIPEA (3 equivalents) to the activation solution and stir for 1-2 minutes at room
temperature.

e Coupling: In a separate vessel, dissolve Amine-R* (1 equivalent) in anhydrous DMF.
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o Add the activation solution to the solution of Amine-R! and stir the reaction mixture at room
temperature for 2-4 hours.

e Monitoring: Monitor the reaction progress using an appropriate technique, such as LC-MS or
TLC, until the starting material (Amine-R?) is consumed.

o Work-up and Purification: Once the reaction is complete, the product can be purified. For
small molecules, this may involve aqueous work-up followed by column chromatography. For
larger molecules like peptides on solid support, the resin would be thoroughly washed with
DMF, DCM, and Isopropanol, and then dried under vacuum.

Deprotection of the Cbz Group

This protocol outlines the removal of the Cbz protecting group to expose the primary amine for
subsequent reactions. The most common method is catalytic hydrogenolysis.

Materials:

Cbz-protected conjugate (R-NH-CO-CH2-PEG2-NH-Cbz)

Catalyst: 10% Palladium on Carbon (Pd/C)

Solvent: Methanol (or Ethanol, Ethyl Acetate)

Hydrogen gas source (e.g., a balloon or a hydrogenation apparatus)

Celite® for filtration

Procedure:

» Reaction Setup: Dissolve the Cbhz-protected conjugate (1 equivalent) in methanol in a
reaction flask.

o Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the
solution.

» Hydrogenation: Seal the flask and purge the system with an inert gas (e.g., argon or
nitrogen), followed by hydrogen gas. Maintain a positive pressure of hydrogen (e.g., with a
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balloon) and stir the suspension vigorously at room temperature.

e Monitoring: The reaction progress can be monitored by LC-MS or TLC. The reaction may
take from a few hours to overnight.

« Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to
remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.

« |solation: Wash the Celite® pad with additional methanol. Combine the filtrates and
concentrate under reduced pressure to obtain the deprotected product (R-NH-CO-CHz2-
PEG2-NH>).

Applications in PROTAC Synthesis and Signaling

Chbz-NH-PEG2-CH2COOH is frequently used as a linker in the synthesis of PROTACs.
PROTACSs are heterobifunctional molecules that induce the degradation of a target protein of
interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.

The synthesis of a PROTAC using this linker would follow the general workflow illustrated
below. First, the carboxylic acid of the linker is coupled to a ligand for the E3 ligase. Following
purification, the Cbz group is removed, and the newly exposed amine is then coupled to a
ligand for the target protein.
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PROTAC Synthesis Workflow using a Heterobifunctional Linker.

Once synthesized, the PROTAC molecule does not have a signaling pathway of its own but
rather hijacks the cell's natural ubiquitin-proteasome system. The PROTAC acts as a bridge to
form a ternary complex between the target protein and an E3 ligase. This proximity allows the
E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the
proteasome.
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Mechanism of Action for a PROTAC Molecule.

¢ To cite this document: BenchChem. [Cbz-NH-PEG2-CH2COOH CAS number and molecular
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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